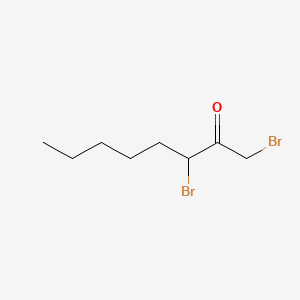
1,3-Dibromooctan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromooctan-2-one is an organic compound with the molecular formula C8H14Br2O It is a brominated ketone, characterized by the presence of two bromine atoms attached to the first and third carbon atoms of an octanone chain
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromooctan-2-one can be synthesized through the bromination of 2-octanone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant .
Industrial Production Methods
Industrial production of 1,3-dibromo-2-octanone may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions
1,3-Dibromooctan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-dihydroxy-2-octanone or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Bromination: Bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used brominating agents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted octanones or other derivatives.
Reduction: Formation of 1,3-dihydroxy-2-octanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1,3-Dibromooctan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dibromo-2-octanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms in the compound make it highly reactive, allowing it to participate in substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
1,2-Dibromoethane: A simpler dibromoalkane used in similar types of reactions.
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in the synthesis of 1,3-dibromo-2-octanone.
1,3-Dibromo-2-propanone: Another brominated ketone with similar reactivity.
特性
CAS番号 |
1577-95-3 |
|---|---|
分子式 |
C8H14Br2O |
分子量 |
286.007 |
IUPAC名 |
1,3-dibromooctan-2-one |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-7(10)8(11)6-9/h7H,2-6H2,1H3 |
InChIキー |
HKOOGYYHLSPIJR-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)CBr)Br |
同義語 |
1,3-Dibromo-2-octanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















